Methyl 2-dimethoxyphosphoryloxyacetate

Description

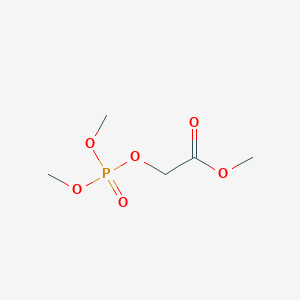

Methyl 2-dimethoxyphosphoryloxyacetate (CAS 16141-78-9) is an organophosphorus compound with the molecular formula C₆H₁₃O₆P and a molecular weight of 212.14 g/mol . Structurally, it features a methyl ester group, a dimethoxyphosphoryl moiety, and a methoxyacetate backbone. This compound is characterized by its density of 1.2645 g/cm³ and a boiling point of 94–96°C at 0.04 Torr . It is commonly used in organic synthesis as a phosphorylating agent or intermediate in the preparation of bioactive molecules. Safety data indicate hazards such as skin irritation (H315), eye irritation (H319), and flammability (H227), requiring storage under inert atmospheres at 2–8°C .

Properties

Molecular Formula |

C5H11O6P |

|---|---|

Molecular Weight |

198.11 g/mol |

IUPAC Name |

methyl 2-dimethoxyphosphoryloxyacetate |

InChI |

InChI=1S/C5H11O6P/c1-8-5(6)4-11-12(7,9-2)10-3/h4H2,1-3H3 |

InChI Key |

RXPJBDLEQZSOTE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COP(=O)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Diethylphosphonoacetate

- Structure: Replaces the dimethoxyphosphoryl group with a diethylphosphono group.

- Molecular Formula : C₇H₁₅O₅P (vs. C₆H₁₃O₆P for the target compound).

- Key Differences: Higher hydrophobicity due to ethyl groups (vs. methoxy groups). Applications: Used in peptide synthesis and as a ligand in catalysis .

Methyl 2-(Benzyloxycarbonylamino)-2-(Diethoxyphosphoryl)acetate (CAS 114684-69-4)

- Structure: Incorporates a benzyloxycarbonylamino group and diethoxyphosphoryl substituent.

- Molecular Formula: C₁₅H₂₂NO₇P (vs. C₆H₁₃O₆P).

- Key Differences: Larger molecular weight (359.31 g/mol vs. 212.14 g/mol), impacting reactivity and diffusion rates. The benzyloxycarbonylamino group enhances steric hindrance, reducing nucleophilic attack efficiency. Applications: Intermediate in protected amino acid synthesis .

Ethyl 2-Acetamido-2-(Dimethoxyphosphoryl)acetate (CAS 1227060-32-3)

- Structure : Ethyl ester with an acetamido group.

- Molecular Formula: C₈H₁₆NO₆P (vs. C₆H₁₃O₆P).

- Ethyl ester vs. methyl ester alters hydrolysis kinetics. Applications: Precursor for phosphonopeptide antibiotics .

Physical and Chemical Properties Comparison

Reactivity and Functional Group Analysis

- Phosphoryl Group Reactivity :

- Ester Stability :

- Methyl esters (target compound) are generally more reactive toward nucleophiles than ethyl or benzyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.